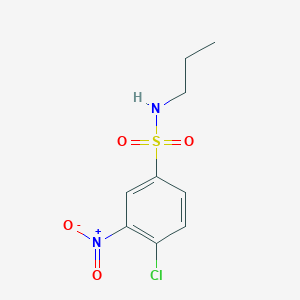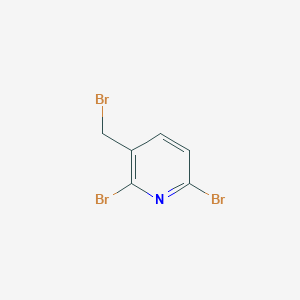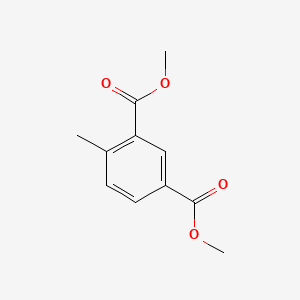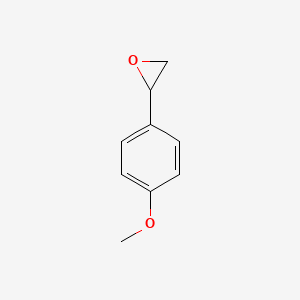
TETRAHYDROFURFURYL PHENYLACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. This compound is known for its pleasant odor, which is similar to honey .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TETRAHYDROFURFURYL PHENYLACETATE can be synthesized through the esterification of phenylacetic acid with tetrahydrofurfuryl alcohol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
TETRAHYDROFURFURYL PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for aminolysis reactions.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Tetrahydrofurylmethyl alcohol.
Substitution: Various amides and esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
TETRAHYDROFURFURYL PHENYLACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the fragrance industry due to its pleasant odor
Wirkmechanismus
The mechanism of action of TETRAHYDROFURFURYL PHENYLACETATE involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of phenylacetic acid and tetrahydrofurfuryl alcohol. These metabolites can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl phenylacetate: Similar in structure but with a methyl group instead of the tetrahydrofuryl group.
Ethyl phenylacetate: Contains an ethyl group instead of the tetrahydrofuryl group.
Phenylacetic acid: The parent acid of TETRAHYDROFURFURYL PHENYLACETATE.
Uniqueness
This compound is unique due to the presence of the tetrahydrofuryl group, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and odor profile .
Eigenschaften
CAS-Nummer |
5421-00-1 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 2-phenylacetate |
InChI |
InChI=1S/C13H16O3/c14-13(9-11-5-2-1-3-6-11)16-10-12-7-4-8-15-12/h1-3,5-6,12H,4,7-10H2 |
InChI-Schlüssel |
WFCXNQRMOLKRMG-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(OC1)COC(=O)CC2=CC=CC=C2 |
Key on ui other cas no. |
5421-00-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)







